1,4,9-Triazaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17N3 |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1,4,9-triazaspiro[5.5]undecane |
InChI |
InChI=1S/C8H17N3/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-11H,1-7H2 |
InChI Key |
LTEQKOJTJCNSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNCCN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,4,9 Triazaspiro 5.5 Undecane and Its Derivatives
Strategic Approaches to the Construction of the 1,4,9-Triazaspiro[5.5]undecane Core
The construction of the fundamental this compound ring system often involves a multi-step sequence culminating in a key intramolecular cyclization step. A prominent strategy begins with a commercially available piperidine-based precursor, which is elaborated to install the necessary functional groups for the final ring closure.
A well-documented approach utilizes 1-Boc-4-piperidone as the starting material. uzh.ch The synthesis proceeds by first creating the spirocyclic carbon center and then forming the second heterocyclic ring. The key final step in forming the 1,4,9-triazaspiro[5.5]undecan-2-one core is an intramolecular cyclization (lactamization) that occurs concomitantly with the deprotection of a carbamate group under reductive conditions. uzh.ch This strategic cyclization efficiently yields the desired spirocyclic lactam, which serves as a versatile intermediate for further functionalization. uzh.ch
Introduction of nitrogen-containing functionalities at the C4 position of the piperidine (B6355638) ring.
Alkylation of one of the newly introduced nitrogen atoms with a suitable two-carbon electrophile, such as ethyl 2-bromoacetate.
A final reduction step that removes a protecting group (e.g., Cbz) and triggers a spontaneous intramolecular cyclization to form the lactam ring of the this compound core. uzh.ch
This strategy provides a reliable and scalable route to the core structure, enabling the synthesis of various derivatives for further investigation.
Diverse Reaction Pathways in the Synthesis of Substituted this compound Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy in generating molecular diversity. nih.govresearchgate.net While MCRs have been extensively used to synthesize a wide array of heterocyclic compounds, their application to the direct synthesis of the this compound scaffold is not prominently documented in the current literature.
However, related spirocyclic systems have been assembled using MCR strategies. For instance, a three-component reaction of barbituric acid, an aromatic aldehyde, and urea under ultrasound irradiation has been used to furnish 8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives. researchgate.net This demonstrates the potential of MCRs in constructing spiro[5.5]undecane systems. The development of a novel MCR for the 1,4,9-triaza isomer remains a prospective area for synthetic exploration, which could significantly streamline access to libraries of these compounds.
Intramolecular cyclization is a cornerstone of the synthesis of the this compound core, as seen in the lactamization reaction that finalizes the ring system. uzh.ch Beyond this, other advanced cyclization techniques can be envisioned for the synthesis and derivatization of such scaffolds.
The Tsuji–Trost allylation is a powerful palladium-catalyzed reaction for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org The reaction involves the coordination of a Pd(0) catalyst to an allylic system containing a leaving group, followed by oxidative addition to form a η³-π-allyl-Pd(II) complex. organic-chemistry.org This complex is then attacked by a nucleophile, leading to the allylated product. organic-chemistry.org
While a direct application of an intramolecular Tsuji–Trost allylation to form the this compound core has not been specifically reported, this methodology is widely used for synthesizing nitrogen-containing heterocycles. sigmaaldrich.com A hypothetical intramolecular application could involve a piperidine precursor bearing both a nucleophilic nitrogen center and an allylic acetate or carbonate. Palladium-catalyzed cyclization would then form one of the rings of the spiro-system. This technique offers a versatile tool for creating C-N bonds under mild conditions and could be adapted for the synthesis of novel analogues of the this compound family. nih.gov
Once the 1,4,9-triazaspiro[5.5]undecan-2-one core is synthesized, its derivatives are primarily accessed through chemoselective functionalization of the different nitrogen atoms. The presence of a Boc-protected secondary amine (N9) and a free secondary amine within the lactam ring (N4) allows for orthogonal chemical manipulation.
The N9 position is typically functionalized first while the other nitrogens are part of the lactam or protected. A common and powerful method for this is the Buchwald–Hartwig coupling, a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is employed to attach various aryl or heteroaryl substituents to the N9 position of the spiro-scaffold. uzh.chnih.gov
Following the functionalization at N9, the Boc protecting group can be selectively removed (e.g., using trifluoroacetic acid or HCl) to reveal the secondary amine. This newly liberated amine can then undergo further reactions, such as nucleophilic aromatic substitution (SNAr) with activated heteroaryl chlorides (e.g., 4,6-dichloropyrimidine), to introduce additional diversity. uzh.ch The lactam nitrogen (N1) can also be functionalized, for example, through alkylation using a base like potassium tert-butoxide followed by an alkyl halide (e.g., methyl iodide). uzh.ch
A summary of these sequential functionalization reactions is presented in the table below.
| Step | Reaction Type | Position | Reagents & Conditions | Purpose |
| 1 | Buchwald-Hartwig Coupling | N9 | Aryl/heteroaryl halide, Pd catalyst, ligand, base (e.g., NaOtBu) | Introduce aryl substituent |
| 2 | Boc Deprotection | N9 | TFA or HCl in dioxane | Expose secondary amine for next step |
| 3 | SNAr | N4 | Activated heteroaryl chloride (e.g., dichloropyrimidine), base | Attach heteroaryl moiety |
| 4 | Alkylation | N1 | Base (e.g., KOtBu), Alkyl halide (e.g., MeI) | Functionalize the lactam nitrogen |
This table illustrates a typical sequence for the derivatization of the this compound core based on established methodologies. uzh.ch
The synthesis of enantiomerically pure spirocyclic compounds is of great interest, as different enantiomers often exhibit distinct biological activities. While the specific asymmetric synthesis of this compound is not extensively detailed, methodologies developed for closely related isomers provide a clear blueprint for achieving this goal.
One effective strategy for asymmetric synthesis of a related 3,9-diazaspiro[5.5]undecane involved the use of an Evans oxazolidinone chiral auxiliary. researchgate.net This approach allows for the diastereoselective introduction of substituents, where the chiral auxiliary directs the stereochemical outcome of key bond-forming reactions. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product.
Another successful approach has been developed for the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives. researchgate.net This method starts from a chiral precursor, 2-cyano-6-phenyloxazolopiperidine, and uses an intramolecular nucleophilic alkylation as the key stereocenter-forming step. These examples highlight that chiral pool synthesis or the use of chiral auxiliaries are viable and powerful strategies that could be adapted to produce enantiomerically pure derivatives of this compound.
Coordination Chemistry and Metal Complexation Involving 1,4,9 Triazaspiro 5.5 Undecane Ligands
Exploration of Potential Applications of 1,4,9-Triazaspiro[5.5]undecane Coordination Compounds in Catalysis
Further research would be required to be conducted by synthetic and inorganic chemists to establish the coordination chemistry of this compound before a comprehensive and scientifically accurate article on this subject can be written.
Mechanistic Investigations of Biological Target Interactions by 1,4,9 Triazaspiro 5.5 Undecane Derivatives
Molecular Basis of N6-methyladenosine Methyltransferase 3 (METTL3) Inhibition by 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives
The N6-methyladenosine (m6A) modification is the most abundant internal modification on messenger RNA (mRNA) in eukaryotes, playing a critical role in various biological processes, including splicing, nuclear export, translation, and decay. google.com The catalytic engine for this modification is a heterodimeric complex composed of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14). google.com METTL3 serves as the catalytic subunit, binding the co-substrate S-adenosyl methionine (SAM), while METTL14 plays a structural role, facilitating substrate RNA binding. google.com Dysregulation of METTL3 activity has been implicated in numerous diseases, including various cancers, making it a compelling therapeutic target. researchgate.netuzh.ch A series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives has been identified and optimized as highly potent and selective inhibitors of METTL3. researchgate.netnih.gov
The development of potent METTL3 inhibitors from the 1,4,9-triazaspiro[5.5]undecan-2-one series has been heavily guided by protein crystallography. researchgate.net X-ray crystal structures of METTL3 in complex with various inhibitors have provided detailed atomic-level insights into their binding modes, revealing key interactions within the SAM-binding pocket that are crucial for their inhibitory activity. uzh.ch
An initial hit compound, compound 1 , was found to bind with its pyrimidine (B1678525) moiety making two hydrogen bonds with the protein backbone. uzh.ch Its tertiary alcohol formed a hydrogen bond with the side chain of residue Asn549. researchgate.net Subsequent structure-based design led to compound 5 , where the replacement of a methylamine (B109427) with a benzylamine (B48309) group on the pyrimidine ring facilitated a beneficial cation-π interaction with Arg379. uzh.ch
Further optimization led to the introduction of a lactam ring in compound 8 . uzh.ch The crystal structure of this derivative in complex with METTL3 showed that the lactam carbonyl group forms a critical hydrogen bond with the side chain amide of Gln550, an interaction that significantly enhanced potency. uzh.ch The binding modes of several key compounds from this series have been determined, confirming their engagement with the target and providing a structural basis for the observed activity. uzh.ch
Table 1: Crystallographic Data and Key Interactions of METTL3 Inhibitors
| Compound | PDB Code | Key Interacting Residues | Type of Interaction |
| 1 | 7NHI | Asn549 | Hydrogen Bond |
| 5 | 7O08 | Arg379, Gln550 | Cation-π, Hydrogen Bond |
| 8 | 7O0L | Gln550 | Hydrogen Bond |
To quantify the inhibitory potency of the synthesized 1,4,9-triazaspiro[5.5]undecan-2-one derivatives and to enable high-throughput screening, a robust biochemical assay was employed. researchgate.netnih.gov A Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay was established as the primary method for determining the half-maximal inhibitory concentration (IC₅₀) values for each compound. researchgate.netnih.gov
TR-FRET assays are a specific form of Förster resonance energy transfer that uses a long-lifetime lanthanide chelate as the donor fluorophore, which minimizes prompt fluorescence interference and enhances assay sensitivity. researchgate.net This homogenous, mix-and-read format is well-suited for medicinal chemistry campaigns, allowing for rapid and reproducible quantification of enzyme inhibition. researchgate.net The assay consistently measured the potency of compounds, facilitating the establishment of clear structure-activity relationships and guiding the optimization process from micromolar hits to single-digit nanomolar inhibitors. researchgate.netnih.gov For instance, the lead compound, UZH2 (compound 22 ), demonstrated an IC₅₀ of 5 nM in this TR-FRET assay. researchgate.netnih.gov
A systematic medicinal chemistry campaign based on the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold led to a comprehensive understanding of the structure-activity relationships (SAR) required for potent METTL3 inhibition. uzh.ch The optimization process began with an initial hit, compound 1 (IC₅₀ = 7.0 µM), and progressed through iterative modifications to three main parts of the molecule: the spirocyclic core, the linker, and the aryl moiety. researchgate.net
Key SAR findings include:
Scaffold Simplification: Simplifying the central core of compound 1 led to compound 2 (IC₅₀ = 5.0 µM), which removed a chiral center and reduced molecular weight while maintaining similar potency. researchgate.net
Linker and Aryl Group Modification: Replacing a methylamine with a benzylamine on the pyrimidine ring (compound 5 , IC₅₀ = 0.79 µM) resulted in a 6-fold potency increase, attributed to a new cation-π interaction with Arg379. uzh.ch
Introduction of a Lactam: Guided by crystallography, the introduction of a lactam moiety to form a hydrogen bond with Gln550 led to compound 8 , which exhibited a significant boost in potency (IC₅₀ = 0.037 µM). uzh.ch
Aryl Ring Substitution: Further exploration of substitutions on the terminal aryl ring revealed that adding fluorine atoms could enhance both potency and metabolic properties. uzh.ch Compound 20 showed improved permeability. uzh.ch The combination of two fluorine substitutions culminated in the lead compound 22 (UZH2 ), which displayed an outstanding IC₅₀ of 0.005 µM (5 nM). uzh.ch
This systematic approach resulted in a remarkable 1400-fold improvement in potency from the initial hit to the optimized lead compound. researchgate.netnih.gov
Table 2: Structure-Activity Relationship of 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives against METTL3
| Compound | Key Structural Modification | METTL3 Inhibition IC₅₀ (µM) |
| 1 | Initial Hit | 7.0 |
| 2 | Simplified core, achiral | 5.0 |
| 5 | Benzylamine on pyrimidine | 0.79 |
| 8 | Introduction of lactam | 0.037 |
| 22 (UZH2) | Difluoro-substituted aryl ring | 0.005 |
The discovery of highly potent and selective METTL3 inhibitors from the 1,4,9-triazaspiro[5.5]undecan-2-one class was driven by a rational, structure-based design strategy. researchgate.netuzh.ch The campaign began with a hit compound identified from screening and was advanced through an iterative cycle of chemical synthesis, biochemical evaluation, and high-resolution X-ray crystallography. researchgate.net
The primary goal was to optimize the initial micromolar inhibitor into a chemical probe with single-digit nanomolar potency, high selectivity against other RNA methyltransferases (such as METTL16), and favorable absorption, distribution, metabolism, and excretion (ADME) properties. uzh.ch Each modification was designed to improve interactions with the METTL3 active site, guided by structural insights. uzh.ch For example, observing an opportunity to interact with residue Gln550 directly prompted the synthesis of lactam-containing derivatives, which proved highly successful. uzh.ch
This strategy culminated in the development of compound 22 (UZH2 ), which not only has an IC₅₀ of 5 nM but also demonstrates target engagement in leukemia and prostate cancer cell lines, reducing the cellular levels of m6A. researchgate.netnih.gov The success of this campaign underscores the power of combining structural biology with medicinal chemistry to rationally design potent and selective enzyme inhibitors. uzh.ch
Modulation of Chemokine Receptor Function by 1,4,9-Triazaspiro[5.5]undecane Derivatives
Beyond their role as methyltransferase inhibitors, derivatives of the this compound scaffold have also been investigated as modulators of chemokine receptors. These receptors are a class of G protein-coupled receptors that play a pivotal role in mediating leukocyte trafficking and are implicated in inflammatory diseases and viral infections.
Derivatives of this compound featuring a spirodiketopiperazine framework have been systematically developed as potent and selective antagonists of the C-C chemokine receptor 5 (CCR5). nih.gov The CCR5 receptor is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making its antagonism a validated strategy for anti-HIV therapy.
Medicinal chemistry efforts focused on optimizing the substituents on the triazaspiro-diketopiperazine core to enhance potency and pharmacokinetic properties. nih.gov Structure-activity relationship studies led to the discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride (Compound 23 ), a highly potent and orally available CCR5 selective antagonist that was advanced as a clinical candidate. nih.gov The development of this series demonstrates that the this compound scaffold can serve as a versatile template for designing potent antagonists of chemokine receptors, highlighting its utility in therapeutic areas beyond oncology and epigenetics. google.comnih.gov
Table 3: CCR5 Antagonistic Activity of a Key this compound Derivative
| Compound | Structure | Target Receptor | Activity |
| 23 | 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid | CCR5 | Potent, selective antagonist |
Molecular Docking and Site-Directed Mutagenesis Studies of Receptor Binding Interactions
Molecular docking and computational studies have been instrumental in elucidating the binding modes of this compound derivatives with their biological targets. A notable example is the investigation of this scaffold as an inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3. Through protein crystallography and molecular modeling, researchers have detailed the specific interactions between these inhibitors and the METTL3 active site. uzh.chacs.org
Initial hit compounds, while showing activity, were often flexible and linear. The introduction of the rigid this compound scaffold was a key optimization step, designed to reduce the entropic penalty upon binding. acs.org Docking studies of these spirocyclic derivatives revealed critical interactions within the METTL3 binding pocket. For instance, the lactam moiety of the spirocycle was shown to form crucial hydrogen bonds with the side chain amide of the Gln550 residue. uzh.chacs.org Further interactions were observed with other key residues; for example, replacing a methylamine with a benzylamine on an attached pyrimidine ring was predicted to create a beneficial cation-π interaction with Arg379, a hypothesis that was confirmed by a six-fold increase in potency. uzh.chacs.org
While the primary research on these specific METTL3 inhibitors does not explicitly detail site-directed mutagenesis experiments on the receptor itself, the docking studies functionally serve a similar purpose by identifying residues critical for binding. uzh.ch The high-resolution crystal structures allow for a virtual form of mutagenesis, where the impact of residue changes on inhibitor binding can be predicted. Studies on METTL3 have confirmed the importance of residues in the catalytic site; for instance, mutating key residues like D395 has been shown to render the enzyme inactive, underscoring the significance of interactions within this pocket where the spirocyclic compounds bind. nih.gov The detailed understanding of these binding interactions, derived from molecular docking, provides a clear rationale for the observed potency and serves as a blueprint for further structural modifications. uzh.chacs.org
Structure-Activity Relationship (SAR) Studies for Chemokine Receptor Modulatory Activity
Scientific literature explicitly detailing the structure-activity relationships (SAR) of this compound derivatives as modulators of chemokine receptors is limited. Chemokine receptors, which are G-protein coupled receptors (GPCRs), are recognized as important therapeutic targets, and their modulation by small molecules is an area of intense research. nih.govresearchgate.net
However, SAR studies on related spirocyclic scaffolds targeting other GPCRs can provide insight into how such structures are typically optimized. For example, research on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual ligands for the µ-opioid receptor (MOR) and sigma-1 receptor (σ1R) highlights a common approach. nih.govresearchgate.net In that study, researchers systematically explored substitutions at various positions of the spirocyclic core:
Position 9: Phenethyl derivatives were found to provide a favorable profile. nih.gov
Position 4: Substituted pyridyl moieties were identified as optimal. nih.gov
Position 2: The incorporation of small alkyl groups led to the best results. nih.gov
This systematic modification and subsequent pharmacological testing allowed for the development of a compound with a balanced dual-receptor profile and potent in vivo activity. nih.gov Such an approach, involving the methodical exploration of substituents around the rigid spirocyclic core to map the steric and electronic requirements of the receptor binding pocket, would be analogous to the strategy required to develop this compound derivatives for chemokine receptor modulation. researchgate.netnih.gov
Design Principles for Enhanced Receptor Affinity and Selectivity
The development of potent and selective 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as inhibitors of the METTL3 methyltransferase provides a clear illustration of rational drug design principles. The process began with a flexible hit compound and iteratively built in features to enhance affinity and selectivity, leading to a 1400-fold improvement in potency for the lead compound. uzh.chacs.org
Key design principles identified from this research include:
Structural Rigidification: A primary strategy was to constrain the flexible linear hit compound into a more rigid conformation. acs.org This was achieved by forming the spirocyclic lactam scaffold, which reduces the entropic cost of binding and presents the key pharmacophoric elements in an optimal orientation for receptor interaction. uzh.ch
Targeting Specific Hydrogen Bonds: X-ray crystallography revealed that the lactam of the spirocycle could form two hydrogen bonds with the side chain of Gln550. acs.org This specific interaction was a critical anchor point and a focus of the design, contributing significantly to the observed potency. uzh.ch
Exploiting Cation-π Interactions: The binding pocket of METTL3 contains residues such as Arg379. The design incorporated aromatic moieties (e.g., pyridine, pyrimidine) positioned to engage in favorable cation-π stacking interactions with this arginine residue, which resulted in a marked increase in inhibitory activity. uzh.chacs.org
Balancing Potency with Physicochemical Properties: Throughout the optimization process, close attention was paid to ADME (absorption, distribution, metabolism, and excretion) properties. Modifications were made not only to improve binding but also to enhance crucial characteristics like cell permeability and metabolic stability, which are essential for cellular activity and potential therapeutic use. uzh.chacs.org For example, removing a pyrimidine nitrogen atom was attempted to improve permeability, although in that specific instance it led to a loss of binding. acs.org This highlights the iterative process of balancing multiple parameters to achieve an optimized lead compound.
Exploration of Diverse Biological Activities in Related Spirocyclic Diketopiperazine Scaffolds
The diketopiperazine (DKP) scaffold, particularly in its spirocyclic and bicyclic forms, is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active natural products. nih.govresearchgate.net These compounds exhibit a diverse range of pharmacological activities, including neuroprotective, anti-inflammatory, and antiproliferative effects. nih.govchapman.edu
Neuroprotective Activity Research in Cellular Models
Diketopiperazine derivatives have shown significant promise as neuroprotective agents in various cellular models. nih.gov Their rigid cyclic structure provides high stability against enzymatic degradation and can facilitate passage across the blood-brain barrier. nih.gov
Research into novel diketopiperazines has demonstrated their ability to prevent neuronal death in in-vitro models of traumatic injury. nih.gov Some derivatives, designed based on the endogenous cyclic dipeptide cyclo[His-Pro], have shown the ability to protect neurons from death caused by the direct induction of free radicals and from calcium mobilization-induced necrosis. nih.gov The neuroprotective profile of these compounds suggests potential utility in treating neuronal degeneration through multiple mechanisms. nih.govnih.gov
Anti-inflammatory Activity Research in Cellular Models
Spirocyclic and related diketopiperazine compounds have been investigated for their anti-inflammatory properties in various cellular assays. These studies often involve stimulating immune cells, such as macrophages (e.g., RAW 264.7 cells) or monocytes (e.g., THP-1 cells), with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the inhibitory effect of the compound on the production of inflammatory mediators. mdpi.com
For example, a novel diketopiperazine dimer isolated from the fungus Aspergillus violaceofuscus exhibited anti-inflammatory activity by decreasing the LPS-induced expression of IL-10 in THP-1 cells with an inhibition rate of 78.1% at a 10 µM concentration. mdpi.com Another study found that certain indole (B1671886) diketopiperazines significantly suppressed histamine (B1213489) release and showed membrane stabilization activity, both of which are mechanisms relevant to anti-inflammatory action. mdpi.com
| Compound/Extract | Cellular Model | Assay/Target | Activity/Result |
| Diketopiperazine Dimer (155) | THP-1 cells | LPS-induced IL-10 expression | 78.1% inhibition at 10 µM |
| Pulicaria jaubertii n-hexane extract | Red Blood Cells | Membrane stabilization | IC₅₀: 60.8 µg/mL |
| Pulicaria jaubertii n-hexane extract | Mast cells (inferred) | Histamine release inhibition | IC₅₀: 72.9 µg/mL |
Antiproliferative Effects in Cellular Models
The antiproliferative activity of spirocyclic and related diketopiperazines against various cancer cell lines is one of the most extensively studied properties of this compound class. researchgate.netnih.govnih.govmdpi.com These molecules have been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death) through various mechanisms. nih.gov
Studies have demonstrated that the antiproliferative effect is dependent on the specific stereochemistry and the nature of the substituents on the diketopiperazine core. nih.gov For instance, a study on 2,6-diketopiperazine enantiomers against the MDA-MB-231 triple-negative breast cancer cell line found IC₅₀ values ranging from 4.6 µM to over 4 mM, highlighting significant variations in potency based on structure. nih.gov Flow cytometry analysis confirmed that cell death was primarily induced via apoptosis rather than necrosis. nih.gov Other spirocyclic diketopiperazines, such as Spirotryprostatin A, have been shown to inhibit the cell cycle at the G2/M phase. chapman.edu
| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ Value |
| cyclo(L-Phe-L-Hyp) | U87-MG | Human Glioma | 5.8 µM |
| cyclo(L-Phe-L-Hyp) | U251 | Human Glioma | 18.6 µM |
| cyclo(L-Leu-L-Pro) | HCT-116 | Human Colon Carcinoma | 16 µg/mL |
| 2,6-DKP (S)-enantiomer (2a) | MDA-MB-231 | Triple-Negative Breast Cancer | 4.6 µM |
| 2,6-DKP (R)-enantiomer (2b) | MDA-MB-231 | Triple-Negative Breast Cancer | 21 µM |
| Spirotryprostatin A | --- | Mammalian Cell Line | 197.5 µM (G2/M arrest) |
Advanced Spectroscopic and Structural Characterization Techniques for 1,4,9 Triazaspiro 5.5 Undecane Research
Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of 1,4,9-Triazaspiro[5.5]undecane derivatives. Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of individual atoms within the molecule.
In the study of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, ¹H and ¹³C NMR spectra are recorded to confirm the successful synthesis and purification of these compounds. Chemical shifts (δ), reported in parts per million (ppm), are calibrated to the residual solvent signals. The multiplicity of the signals (e.g., singlet, doublet, triplet) and the coupling constants (J), measured in Hertz (Hz), provide crucial information about the connectivity of atoms and the dihedral angles between adjacent protons, which helps in assigning the relative stereochemistry of the spirocyclic system.
For instance, in the synthesis of various derivatives, NMR is used to monitor the progress of reactions and to characterize the final products. The spectra would reveal characteristic signals for the protons and carbons of the triazaspiro[5.5]undecane core, as well as for any substituents attached to it.
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C/H of Piperidine (B6355638) Ring | 1.50 - 3.50 | 30 - 60 |
| C/H of Lactam Ring | 2.00 - 4.00 | 30 - 50, ~170 (C=O) |
| C/H of Substituents | Varies with substituent | Varies with substituent |
Note: The exact chemical shifts and coupling constants are highly dependent on the specific substitution pattern of the this compound derivative and the solvent used for analysis.
Elucidation of Molecular Structures via Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like liquid chromatography (LC), provides highly accurate mass measurements, which are crucial for confirming the molecular formula of newly synthesized compounds. uzh.ch
In the analysis of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, high-resolution electrospray ionization (ESI) mass spectrometry is commonly employed. uzh.ch This soft ionization technique allows for the detection of the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing the molecular weight of the compound. The high accuracy of the mass measurement allows for the calculation of the molecular formula, which is a critical piece of data for structural confirmation. uzh.ch
The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. While ESI is a soft ionization method, some fragmentation can be induced, and the resulting fragment ions can help to piece together the structure of the molecule. The fragmentation of the spirocyclic core and the loss of substituents can provide evidence for the connectivity of the molecule.
Table 2: High-Resolution Mass Spectrometry Data for a Representative this compound Derivative
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | [Specific Value] | [Specific Value] |
Note: The specific m/z values are dependent on the molecular formula of the derivative being analyzed.
Infrared (IR) Spectroscopy for Functional Group Analysis in this compound Derivatives
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation by a molecule causes vibrations of its chemical bonds, and the frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Expected Characteristic IR Absorption Bands:
N-H Stretching: Primary and secondary amines exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are typically sharper and less intense than the O-H stretching bands of alcohols. libretexts.orgpressbooks.pub
C-H Stretching: The C-H bonds of the alkane portions of the piperidine rings will show strong absorptions in the 2850-2960 cm⁻¹ region. libretexts.orgpressbooks.pub
C=O Stretching (in lactam derivatives): The carbonyl group of the lactam ring in derivatives like 1,4,9-triazaspiro[5.5]undecan-2-one will exhibit a strong, sharp absorption band in the range of 1670-1780 cm⁻¹. pressbooks.pub The exact position of this band can be influenced by ring strain and substitution.
C-N Stretching: The C-N stretching vibrations of the amines and the lactam will appear in the fingerprint region, typically between 1000 cm⁻¹ and 1350 cm⁻¹.
The presence or absence of these characteristic bands in an IR spectrum can confirm the presence of key functional groups and provide evidence for the successful synthesis of this compound derivatives.
Table 3: Predicted IR Absorption Ranges for Functional Groups in this compound and its Lactam Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Alkane) | 2850 - 2960 |
| C=O Stretch (Lactam) | 1670 - 1780 |
| C-N Stretch | 1000 - 1350 |
X-ray Crystallography for Precise Determination of Molecular Conformation and Intermolecular Interactions
In a study of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as inhibitors of the METTL3 protein, X-ray crystallography was used to determine the crystal structures of several inhibitor-protein complexes. uzh.chacs.org These crystal structures revealed the precise binding mode of the inhibitors, showing how the spirocyclic scaffold orients the various substituents to interact with amino acid residues in the protein's active site. uzh.ch
The crystallographic data provides a wealth of information, including:
Conformation of the Spirocyclic System: The chair conformations of the piperidine rings and the conformation of the lactam ring can be precisely determined.
Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule confirm the connectivity and provide insights into the bonding.
Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other in the solid state. This can include hydrogen bonds, van der Waals forces, and other non-covalent interactions. For example, the crystal structure of one derivative showed a hydrogen bond between the lactam carbonyl group and an amino acid residue. uzh.ch
Table 4: Representative X-ray Crystallography Data for a this compound Derivative Complex
| Parameter | Value |
| Crystal System | [e.g., Orthorhombic] |
| Space Group | [e.g., P2₁2₁2₁] |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Intermolecular Interactions | [e.g., Hydrogen bond between lactam C=O and Gln550] |
Note: The specific crystallographic parameters are unique to each crystal structure determined.
Computational and Theoretical Studies on 1,4,9 Triazaspiro 5.5 Undecane Systems
Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction
Molecular modeling and docking simulations are instrumental in predicting how 1,4,9-triazaspiro[5.5]undecane-based ligands interact with their biological targets. A notable example is the development of derivatives of 1,4,9-triazaspiro[5.5]undecan-2-one as potent and selective inhibitors of the METTL3/METTL14 protein complex, which is implicated in various diseases, including cancer. nih.gov
Initial optimization of a hit compound led to the design of a METTL3 inhibitor with a this compound core. acs.org X-ray crystallography of a precursor compound (compound 1) in the METTL3 binding site revealed key interactions. nih.govacs.org The central tertiary alcohol of this initial compound formed a hydrogen bond with the side chain of Asn549. acs.org To enhance potency and simplify the structure, the central part of the molecule was modified, leading to the this compound scaffold. acs.org
Further derivatives were synthesized and their interactions with the METTL3 binding site were studied. For instance, compound 5, a derivative of 1,4,9-triazaspiro[5.5]undecan-2-one, showed a 6-fold increase in potency compared to an earlier iteration (compound 2). nih.gov Crystal structures revealed that compound 5 recapitulated most of the interactions of the initial hit, with the tertiary alcohol forming a hydrogen bond with Gln550 instead of Asn549. nih.govacs.org Another derivative, compound 7, showed a strong structural overlap with compound 5. nih.govacs.org
Docking studies also highlighted the importance of specific interactions for inhibitory activity. For example, the introduction of a pyrimidine (B1678525) ring was found to be beneficial for inhibition due to a potential cation−π interaction with Arg379. nih.govdergipark.org.tr The strategic placement of a fluorine atom in another derivative, compound 20, led to an unusual interaction with the Pro397 amide π-system. nih.gov These detailed molecular interaction models are crucial for predicting the binding affinity and specificity of this compound derivatives.
Table 1: Interaction Data of this compound Derivatives with METTL3
| Compound | Key Interacting Residues | Type of Interaction | IC50 (µM) |
| Precursor (1) | Asn549 | Hydrogen Bond | - |
| Compound 2 | Arg379 | Cation-π | 5.0 |
| Compound 5 | Gln550, Arg379 | Hydrogen Bond, Cation-π | 0.79 |
| Compound 20 | Pro397 | Amide π-system | 0.038 |
| Compound 22 (UZH2) | - | - | 0.005 |
Conformational Analysis and Energy Landscape Exploration of Spirocyclic Systems
Conformational analysis of these spirocyclic systems is therefore crucial for understanding their behavior in a biological environment. One strategy to enhance binding affinity is to rigidify the structure, thereby "freezing" the ligand in its preferred bioactive conformation. acs.org This reduces the entropic cost of binding. acs.org
The energy landscape of these molecules describes the potential energy of the system as a function of its atomic coordinates. By exploring this landscape, researchers can identify low-energy, stable conformations that are more likely to be present in solution and interact with the target. While specific energy landscape studies for this compound were not found, the principle of reducing conformational flexibility is a key consideration in the design of potent inhibitors based on this scaffold. acs.org For example, modifications to the spirocyclic core, such as the introduction of a spiroazetidine moiety, have been considered as a potential strategy to reduce molecular weight and improve physicochemical properties. acs.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for predicting the electronic structure and reactivity of molecules. nih.govmdpi.com These calculations can provide insights into various molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. semanticscholar.orgnih.gov
While specific quantum chemical studies on this compound were not identified in the provided search results, the application of these methods to similar triazaspiro tetracycles has been reported. nih.gov For these related compounds, DFT was used to compute bond angles and to identify the atoms that constitute the frontier orbitals, which are key to understanding the molecule's reactivity. nih.gov
For this compound systems, quantum chemical calculations could be employed to:
Determine the most stable tautomeric and conformational forms.
Calculate atomic charges to understand polar interactions with a target protein.
Predict the sites most susceptible to nucleophilic or electrophilic attack, thereby offering insights into metabolic stability and potential sites for modification.
Analyze the HOMO-LUMO energy gap to predict chemical reactivity and kinetic stability.
Such theoretical predictions can guide the synthesis of new derivatives with improved activity and pharmacokinetic properties.
Future Research Directions and Unexplored Avenues for 1,4,9 Triazaspiro 5.5 Undecane Chemistry
Development of Novel and Green Synthetic Methodologies for Enhanced Efficiency and Selectivity
Current synthetic routes to 1,4,9-triazaspiro[5.5]undecane and its derivatives, while effective, often rely on traditional multi-step processes that may involve harsh reagents and generate significant waste. The future of synthesizing this scaffold lies in the adoption of novel and green chemistry principles to enhance efficiency, selectivity, and sustainability.
Key areas for future synthetic exploration include:
One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences, where multiple synthetic transformations occur in a single reaction vessel, can significantly reduce reaction times, solvent usage, and purification efforts. Such strategies would streamline the synthesis of complex this compound derivatives.
Microwave-Assisted and Flow Chemistry: The application of microwave irradiation and continuous flow technologies can accelerate reaction rates, improve yields, and offer better control over reaction parameters. spirochem.com These technologies align with the principles of green chemistry by reducing energy consumption and enabling safer, more efficient synthetic processes. spirochem.com
Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis, reducing the environmental impact of chemical production.
Use of Greener Solvents and Reagents: A systematic evaluation of reaction conditions to replace hazardous solvents and reagents with more environmentally benign alternatives is crucial. This includes exploring the use of water, ionic liquids, or deep eutectic solvents as reaction media.
By focusing on these innovative synthetic strategies, chemists can develop more sustainable and efficient methods for accessing the this compound scaffold, thereby facilitating its broader application in various scientific disciplines.
Discovery of New Biological Targets and Mechanisms of Action for this compound Scaffolds
The this compound scaffold has demonstrated significant potential in medicinal chemistry, most notably through the development of potent and selective inhibitors of the METTL3 methyltransferase, an important target in cancer therapy. uzh.chacs.orgnih.gov However, the therapeutic potential of this versatile scaffold is likely not limited to a single target. Future research should focus on exploring a wider range of biological targets to uncover new therapeutic applications.
Promising areas for biological investigation include:
Kinase Inhibition: The rigid, three-dimensional nature of the this compound core makes it an attractive scaffold for designing inhibitors of various protein kinases, which are implicated in a multitude of diseases, including cancer and inflammatory disorders.
GPCR Modulation: G-protein coupled receptors (GPCRs) represent a large and diverse family of drug targets. The unique conformational constraints of the spirocyclic system could be leveraged to develop selective modulators of specific GPCRs involved in neurological, metabolic, and cardiovascular diseases.
Ion Channel Blockers: The spatial arrangement of nitrogen atoms within the this compound scaffold could be exploited to design potent and selective ion channel blockers, with potential applications in treating cardiac arrhythmias, epilepsy, and chronic pain.
Enzyme Inhibition beyond METTL3: Beyond METTL3, derivatives of this scaffold have shown inhibitory activity against other enzymes, such as PRDM9 histone methyltransferase. guidechem.com A systematic screening of this compound libraries against a broad panel of enzymes could reveal novel inhibitors for a variety of diseases.
Neurodegenerative and Metabolic Disorders: The blood-brain barrier permeability of certain this compound derivatives could be optimized to target central nervous system (CNS) disorders like Alzheimer's and Parkinson's disease. Furthermore, their potential role in modulating metabolic pathways warrants investigation for the treatment of diseases like diabetes and obesity. nih.gov
A comprehensive exploration of the biological activities of this compound derivatives will undoubtedly unveil new therapeutic opportunities and expand the medicinal chemistry landscape for this promising scaffold.
Integration of Computational and Experimental Approaches in Rational Design Strategies
The rational design of novel this compound-based molecules with desired properties can be significantly accelerated by integrating computational and experimental approaches. This synergistic strategy allows for a more focused and efficient discovery process, reducing the time and resources required for lead optimization.
Key integrated approaches for future research include:
Structure-Based Drug Design (SBDD): The availability of high-resolution crystal structures of this compound derivatives in complex with their biological targets, such as METTL3, provides an invaluable platform for SBDD. uzh.chacs.org Molecular docking and molecular dynamics (MD) simulations can be used to predict binding modes, understand key interactions, and guide the design of new analogs with improved potency and selectivity. frontiersin.org
Pharmacophore Modeling and Virtual Screening: In the absence of a target's crystal structure, ligand-based methods such as pharmacophore modeling can be employed. By identifying the key chemical features responsible for biological activity, pharmacophore models can be used to virtually screen large compound libraries to identify novel hits with the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds and prioritize them for synthesis and testing.
In Silico ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules are crucial for early-stage drug discovery. Integrating these models into the design process can help to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological profiles at an early stage, improving the success rate of drug development.
Iterative Design-Synthesize-Test-Analyze Cycles: The most effective approach involves a close collaboration between computational and medicinal chemists. Computational predictions guide the synthesis of new compounds, which are then experimentally tested. The resulting data is then used to refine and improve the computational models, creating a powerful iterative cycle for lead optimization.
By harnessing the power of both computational and experimental techniques, researchers can navigate the vast chemical space of this compound derivatives more effectively and accelerate the discovery of new drug candidates.
Exploration of this compound in Advanced Materials and Supramolecular Chemistry
While the primary focus of research on this compound has been in medicinal chemistry, its unique structural and electronic properties suggest that it could also find applications in the development of advanced materials and in the field of supramolecular chemistry. This remains a largely unexplored frontier with significant potential for innovation.
Potential avenues for materials science and supramolecular chemistry research include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The multiple nitrogen atoms in the this compound scaffold make it an excellent candidate as a ligand for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing. The rigid spirocyclic core could impart unique structural and functional properties to the resulting frameworks.
Supramolecular Self-Assembly: The ability of the triaza-scaffold to participate in hydrogen bonding and other non-covalent interactions could be exploited to direct the self-assembly of complex supramolecular architectures. These assemblies could find applications in areas such as drug delivery, molecular recognition, and the development of "smart" materials.
Polymer Chemistry: this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The incorporation of this rigid, three-dimensional unit into a polymer backbone could lead to materials with enhanced thermal stability, mechanical strength, and unique morphological properties.
Organic Electronics: While speculative, the electronic properties of appropriately functionalized this compound derivatives could be explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
The exploration of this compound in these non-biological fields is in its infancy. However, the inherent properties of this unique scaffold suggest that it holds significant promise for the development of a new generation of functional materials and supramolecular systems.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1,4,9-Triazaspiro[5.5]undecane derivatives with high selectivity?
- Methodological Answer : The synthesis often involves multi-step organic reactions, such as Buchwald–Hartwig coupling for introducing aryl/heteroaryl groups and Boc deprotection to generate free amines. For example, 9-(6-chloropyrimidin-4-yl) derivatives are synthesized via palladium-catalyzed cross-coupling, followed by Boc group removal under acidic conditions. Impure intermediates are often carried forward without purification, emphasizing the need for robust downstream characterization .
Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?
- Methodological Answer : Structural validation relies on NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS) , and infrared (IR) spectroscopy . For example, spirocyclic frameworks are confirmed via characteristic NMR splitting patterns and MS data to verify molecular weight. Crystallographic techniques (e.g., X-ray diffraction) are critical for resolving stereochemistry, as demonstrated for non-solvate hydrochloride crystals .
Q. What are the primary biological screening assays for this compound derivatives in drug discovery?
- Methodological Answer : Initial screening includes receptor-binding assays (e.g., chemokine receptor antagonism via competitive binding studies) and cell-based inflammation models (e.g., cytokine release assays). For instance, derivatives with antagonistic activity against CXCR4/CCR5 receptors are evaluated for HIV entry inhibition using pseudotyped virus assays .
Advanced Research Questions
Q. How can this compound derivatives be optimized as selective METTL3 inhibitors for cancer therapy?
- Methodological Answer : Optimization involves structure-activity relationship (SAR) studies focusing on substituents at the 2-one and 9-positions. For example, introducing chloropyrimidine and fluorophenyl groups enhances METTL3 affinity. Selectivity is validated via RNA methylation profiling (m⁶A-seq) and cancer cell viability assays (e.g., in leukemia models). Co-crystallization with METTL3-METTL14 complexes aids in rational design .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., receptor isoform differences) or compound stability . Solutions include:
- Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP inhibition).
- Metabolic stability testing (e.g., liver microsome assays) to rule out degradation artifacts.
- Crystallographic validation of active conformations, as seen in antagonistic chemokine receptor derivatives .
Q. What experimental approaches validate the anti-inflammatory efficacy of this compound derivatives in vivo?
- Methodological Answer : In vivo models like collagen-induced arthritis (CIA) or ovalbumin-induced asthma are used. Pharmacokinetic parameters (e.g., oral bioavailability) are optimized via prodrug strategies (e.g., esterification of carboxyl groups). Efficacy is correlated with biomarker reduction (e.g., TNF-α, IL-6) and histopathological analysis .
Q. How can researchers address synthetic challenges in scaling up this compound derivatives for preclinical studies?
- Methodological Answer : Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
